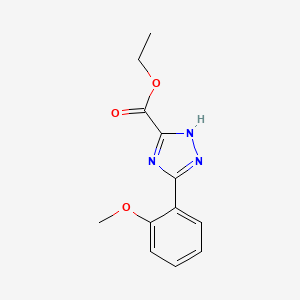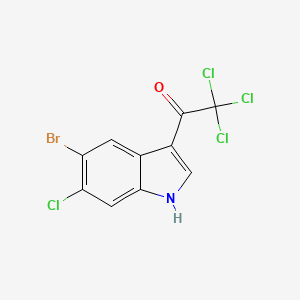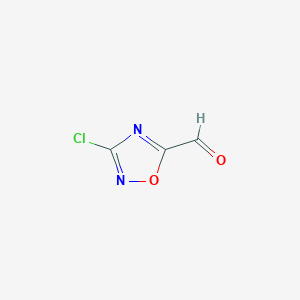
1-Amino-5-vinylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-5-vinylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features an amino group (-NH2) and a vinyl group (-CH=CH2) attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-5-vinylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with acetylene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the vinyl group on the naphthalene ring.
Another method involves the dehydration of 1-(1-naphthyl)ethanol using a strong acid such as sulfuric acid. This reaction also requires elevated temperatures to drive the dehydration process and form the vinyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-5-vinylnaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro-1-amino-5-vinylnaphthalene
Reduction: 1-Amino-5-ethylnaphthalene
Substitution: Halogenated derivatives such as 1-amino-5-bromo-vinylnaphthalene
Applications De Recherche Scientifique
1-Amino-5-vinylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a fluorescent probe in biological assays due to its ability to emit light upon excitation.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Amino-5-vinylnaphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the vinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-2-vinylnaphthalene
- 1-Amino-4-vinylnaphthalene
- 1-Amino-5-ethylnaphthalene
Uniqueness
1-Amino-5-vinylnaphthalene is unique due to the specific positioning of the amino and vinyl groups on the naphthalene ring. This positioning influences its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H11N |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
5-ethenylnaphthalen-1-amine |
InChI |
InChI=1S/C12H11N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h2-8H,1,13H2 |
Clé InChI |
SMSUJMJQRTYMOM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C2C=CC=C(C2=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)



![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)

![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)

![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)

